1,3-Bis(tosyloxy)-2,2-dimethylpropane

Übersicht

Beschreibung

1,3-Bis(tosyloxy)-2,2-dimethylpropane is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of two tosylate groups attached to a 2,2-dimethylpropane backbone. Tosylate groups are derived from p-toluenesulfonic acid and are commonly used as leaving groups in organic synthesis due to their stability and ability to facilitate various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(tosyloxy)-2,2-dimethylpropane can be synthesized through the tosylation of 2,2-dimethylpropane-1,3-diol. The reaction typically involves the following steps:

Starting Material: 2,2-Dimethylpropane-1,3-diol.

p-Toluenesulfonyl chloride (tosyl chloride), pyridine or triethylamine as a base.Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

The general reaction scheme is as follows:

2,2-Dimethylpropane-1,3-diol+2p-Toluenesulfonyl chloride→this compound+2Hydrogen chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of 2,2-dimethylpropane-1,3-diol and p-toluenesulfonyl chloride.

Automated Reactors: Use of automated reactors to control reaction conditions precisely.

Purification: Purification of the product through recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(tosyloxy)-2,2-dimethylpropane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosylate groups act as good leaving groups, allowing nucleophiles to replace them.

Elimination Reactions: Under basic conditions, elimination of the tosylate groups can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Nucleophiles: Sodium azide, potassium cyanide, alkoxides, and amines.

Bases: Sodium hydroxide, potassium tert-butoxide.

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, ethers, and amines can be formed.

Elimination Products: Alkenes are formed as major products in elimination reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Reagent for Electrophilic Reactions

1,3-Bis(tosyloxy)-2,2-dimethylpropane serves as a bis-electrophilic reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through nucleophilic substitution reactions. The compound can facilitate the synthesis of complex organic molecules by providing reactive tosylate groups that can be displaced by nucleophiles.

Case Study: Synthesis of Macrocyclic Compounds

In a study focused on synthesizing diverse macrocyclic compounds, this compound was employed to create libraries of structurally varied compounds through cyclization reactions. The efficiency of these reactions was analyzed using various conditions and solvents, demonstrating the compound's utility in combinatorial chemistry .

Medicinal Chemistry

Potential in Drug Development

The compound has been investigated for its potential applications in drug development. Its ability to act as a leaving group enhances the reactivity of substrates in pharmaceutical synthesis. For example, the incorporation of this compound in the synthesis of inhibitors for viral targets has shown promising results.

Case Study: Synthesis of HCV Inhibitors

Research has highlighted the role of this compound in synthesizing potent inhibitors against Hepatitis C Virus (HCV) NS5A. The compound's electrophilic nature allows for the modification of lead compounds to improve their pharmacokinetic properties and efficacy .

Material Science

Use in Polymer Chemistry

this compound has applications in polymer chemistry as a cross-linking agent. Its ability to form stable bonds with various monomers enables the production of durable polymeric materials.

Data Table: Comparison of Cross-Linking Agents

| Agent | Type | Application Area | Advantages |

|---|---|---|---|

| This compound | Bis-electrophile | Polymer synthesis | High reactivity |

| Diallyl phthalate | Monomer | Resin production | Low viscosity |

| Epoxy resins | Thermosetting polymer | Coatings and adhesives | Excellent mechanical properties |

Wirkmechanismus

The mechanism of action of 1,3-Bis(tosyloxy)-2,2-dimethylpropane primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate groups are electron-withdrawing, making the carbon atoms they are attached to more electrophilic and susceptible to nucleophilic attack. This facilitates the displacement of the tosylate groups by nucleophiles or the formation of alkenes through elimination.

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(tosyloxy)-2,2-dimethylpropane can be compared with other similar compounds, such as:

1,3-Dibromo-2,2-dimethylpropane: Similar structure but with bromine atoms instead of tosylate groups. It is also used in nucleophilic substitution reactions but has different reactivity and leaving group properties.

1,3-Dichloro-2,2-dimethylpropane: Contains chlorine atoms as leaving groups. It is less reactive than the tosylate derivative but still useful in organic synthesis.

1,3-Dimesyl-2,2-dimethylpropane: Contains mesylate groups (derived from methanesulfonic acid) as leaving groups. It has similar reactivity to the tosylate derivative but with different solubility and handling properties.

The uniqueness of this compound lies in the stability and reactivity of the tosylate groups, making it a versatile compound in various chemical reactions and applications.

Biologische Aktivität

1,3-Bis(tosyloxy)-2,2-dimethylpropane (BTDMP) is a bis-electrophilic reagent that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of BTDMP, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

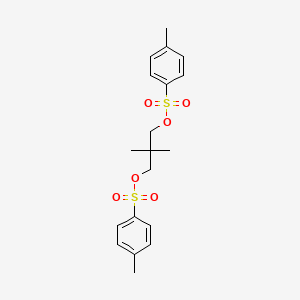

BTDMP is characterized by its two tosylate groups attached to a dimethylpropane backbone. The chemical structure can be represented as follows:

This structure allows BTDMP to act as a versatile electrophile in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Target Interactions

The primary biological activity of BTDMP is attributed to its ability to form covalent bonds with nucleophiles, including amino acids in proteins. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function.

Biochemical Pathways

BTDMP has been studied for its effects on various biochemical pathways:

- Protein Modification : BTDMP can modify cysteine residues in proteins, which may affect enzyme activity and protein-protein interactions.

- Signal Transduction : By altering specific signaling proteins, BTDMP may influence pathways related to cell growth and apoptosis.

Research Findings

Several studies have investigated the biological effects of BTDMP:

- Enzyme Inhibition : Research has shown that BTDMP can inhibit certain enzymes by covalently modifying active site residues. For instance, studies demonstrated that BTDMP inhibited serine proteases through the formation of a stable enzyme-inhibitor complex.

- Cellular Effects : In vitro studies indicated that BTDMP treatment led to changes in cell viability and proliferation rates in various cancer cell lines. The compound's ability to induce apoptosis was noted, suggesting potential applications in cancer therapy.

-

Case Studies :

- A study on the effects of BTDMP on breast cancer cell lines revealed that it significantly reduced cell migration and invasion capabilities, indicating its potential as an anti-metastatic agent.

- Another case study explored the use of BTDMP in modulating the activity of histone methyltransferases, which are crucial for epigenetic regulation in cancer cells.

Data Tables

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | Reduced migration | Inhibition of signaling pathways |

| Study 2 | MDA-MB-231 | Induced apoptosis | Covalent modification of proteins |

| Study 3 | HeLa | Decreased proliferation | Enzyme inhibition |

Pharmacokinetics

The pharmacokinetic profile of BTDMP remains under investigation. Preliminary data suggest that its rapid modification of target proteins may lead to short-lived biological effects. Factors such as solubility, stability, and metabolic pathways are critical for determining its therapeutic potential.

Eigenschaften

IUPAC Name |

[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6S2/c1-15-5-9-17(10-6-15)26(20,21)24-13-19(3,4)14-25-27(22,23)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISGCCLDDOYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295012 | |

| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22308-12-9 | |

| Record name | 22308-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.